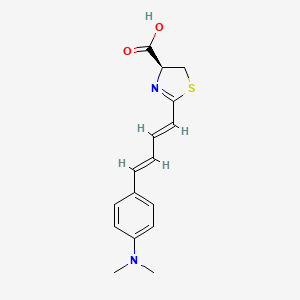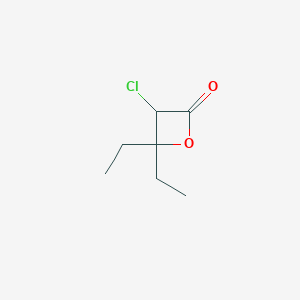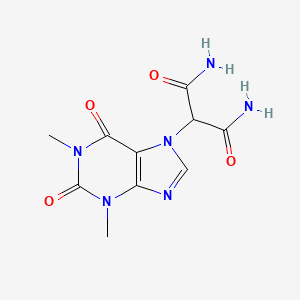![molecular formula C17H14N2O3 B14013072 2-(4-Nitrophenyl)-2,3,3a,4-tetrahydro[1]benzopyrano[4,3-b]pyrrole CAS No. 67133-30-6](/img/structure/B14013072.png)
2-(4-Nitrophenyl)-2,3,3a,4-tetrahydro[1]benzopyrano[4,3-b]pyrrole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1Benzopyrano[4,3-b]pyrrole, 2,3,3a,4-tetrahydro-2-(4-nitrophenyl)- is a complex organic compound characterized by its unique structure, which includes a benzopyrano and pyrrole ring system
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1Benzopyrano[4,3-b]pyrrole, 2,3,3a,4-tetrahydro-2-(4-nitrophenyl)- typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often require specific catalysts and solvents to achieve high yields and purity.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. Techniques such as continuous flow reactors and automated synthesis can be employed to enhance efficiency and consistency in production.
Analyse Chemischer Reaktionen
Types of Reactions: This compound undergoes various chemical reactions, including:
- Oxidation : It can be oxidized under specific conditions to form corresponding oxides.
- Reduction : Reduction reactions can convert nitro groups to amines.
- Substitution : Electrophilic and nucleophilic substitution reactions can modify the aromatic ring.
- Oxidation : Common oxidizing agents include potassium permanganate and chromium trioxide.
- Reduction : Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are used.
- Substitution : Conditions vary depending on the substituent, but typical reagents include halogens and organometallic compounds.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce amine derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology: In biological research, it can be used to study enzyme interactions and cellular processes due to its potential bioactivity.
Medicine: Medicinally, this compound may serve as a lead compound for developing new drugs, particularly those targeting specific enzymes or receptors.
Industry: In industry, it can be used in the development of new materials with specific properties, such as enhanced stability or reactivity.
Wirkmechanismus
The mechanism of action of 1Benzopyrano[4,3-b]pyrrole, 2,3,3a,4-tetrahydro-2-(4-nitrophenyl)- involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, modulating the activity of these targets. This interaction can trigger various biochemical pathways, leading to the desired effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds:
- Dichloroaniline : Aniline derivatives with chlorine substitutions.
- Bioplastics : Polymers derived from renewable sources with potential biodegradability.
Uniqueness: What sets 1Benzopyrano[4,3-b]pyrrole, 2,3,3a,4-tetrahydro-2-(4-nitrophenyl)- apart is its unique ring structure, which imparts distinct chemical and physical properties. This uniqueness makes it a valuable compound for various applications, from drug development to material science.
Eigenschaften
CAS-Nummer |
67133-30-6 |
|---|---|
Molekularformel |
C17H14N2O3 |
Molekulargewicht |
294.30 g/mol |
IUPAC-Name |
2-(4-nitrophenyl)-2,3,3a,4-tetrahydrochromeno[4,3-b]pyrrole |
InChI |
InChI=1S/C17H14N2O3/c20-19(21)13-7-5-11(6-8-13)15-9-12-10-22-16-4-2-1-3-14(16)17(12)18-15/h1-8,12,15H,9-10H2 |
InChI-Schlüssel |
XCXLDOAETOHPKD-UHFFFAOYSA-N |
Kanonische SMILES |
C1C2COC3=CC=CC=C3C2=NC1C4=CC=C(C=C4)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[4-(1H-benzimidazol-2-yl)phenoxy]ethyl methanesulfonate](/img/structure/B14012992.png)



![5,7-Dichloro-8-fluoropyrido[4,3-d]pyrimidin-4(3H)-one](/img/structure/B14013012.png)








![5-[Bis(3,5-di-t-butyl-4-methoxyphenyl)phosphoroso]-2H-1,3-benZodioxole](/img/structure/B14013090.png)
